![molecular formula C13H24N2O4 B3022212 Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate CAS No. 179688-99-4](/img/structure/B3022212.png)
Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
The primary target of Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate is currently unknown. This compound is a derivative of the tert-butoxycarbonyl (BOC) group , which is commonly used in organic synthesis as a protecting group for amines . .
Mode of Action
As a BOC-protected compound, it may undergo reactions that remove the BOC group, revealing the amine for further reactions . This process typically involves the use of strong acids .
Biochemical Pathways
BOC-protected compounds like this one are often used in the synthesis of complex organic molecules, including pharmaceuticals . Therefore, the compound could potentially be involved in various biochemical pathways depending on the specific context of its use.
Result of Action
As a BOC-protected compound, it may be involved in the synthesis of complex organic molecules, potentially leading to various molecular and cellular effects depending on the specific context of its use .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemicals can affect the stability of the BOC group and its removal . Furthermore, the compound’s efficacy and mode of action can be influenced by the specific biological and chemical context in which it is used.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate typically involves the reaction of tert-butoxycarbonyl (Boc)-protected piperidine with methyl bromoacetate. The reaction is carried out under basic conditions using a base such as sodium hydride or potassium carbonate . The reaction proceeds through nucleophilic substitution, where the piperidine nitrogen attacks the carbon of the methyl bromoacetate, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of proteomics and protein interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}acetate
- Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}propionate
- Methyl {4-[(tert-butoxycarbonyl)amino]piperidin-1-yl}butyrate
Uniqueness
This compound is unique due to its specific structure, which allows for versatile chemical modifications and applications. Its Boc-protected piperidine moiety provides stability during synthesis and can be selectively deprotected under controlled conditions .
Propriétés
IUPAC Name |
methyl 2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)14-10-5-7-15(8-6-10)9-11(16)18-4/h10H,5-9H2,1-4H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQBBKIVIMLWIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2-Chloro-3-pyridinyl)[3,4-dihydro-2(1H)-isoquinolinyl]methanone](/img/structure/B3022129.png)
![(2-Chloro-3-pyridinyl)[3,4-dihydro-1(2H)-quinolinyl]methanone](/img/structure/B3022130.png)

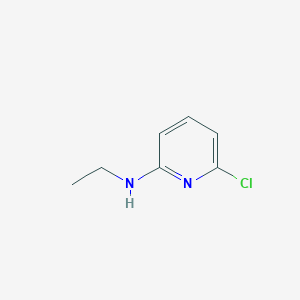
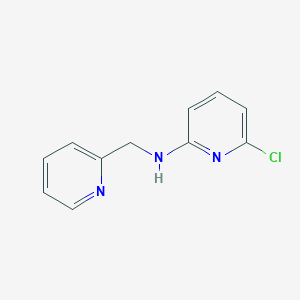
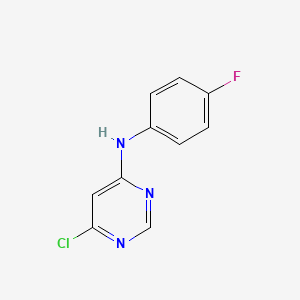
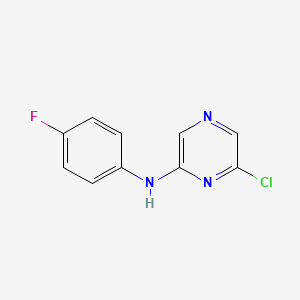
![6-[(4-Chlorophenyl)sulfonyl]-3-pyridinylamine](/img/structure/B3022138.png)
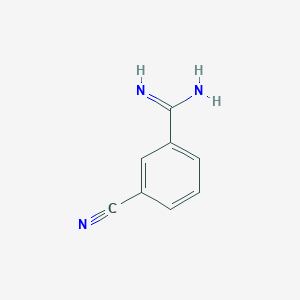
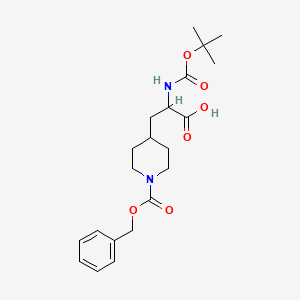
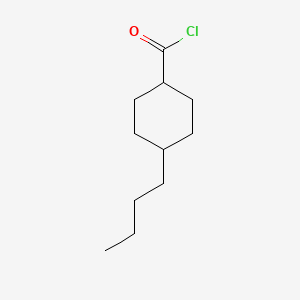
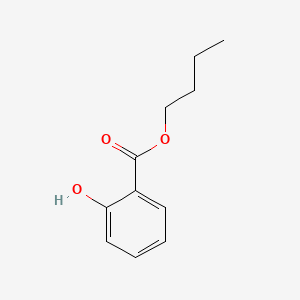
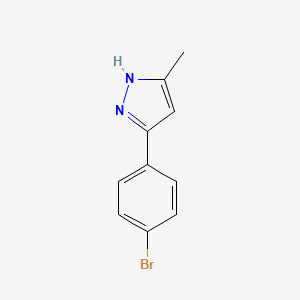
![5-bromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3022150.png)
